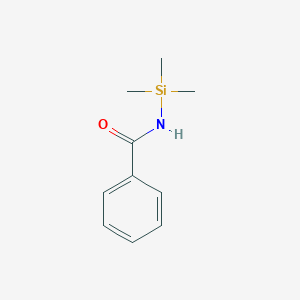

N-trimethylsilylbenzamide

Descripción general

Descripción

N-trimethylsilylbenzamide is a chemical compound that is used in scientific research for various applications. It is a derivative of benzamide and contains a trimethylsilyl group, which makes it highly reactive and useful in many different fields of study. In

Aplicaciones Científicas De Investigación

N-trimethylsilylbenzamide has many different scientific research applications. One of the most common uses is as a reagent in organic chemistry reactions. It is used to protect carbonyl groups in organic molecules, which can then be selectively deprotected using mild acid conditions. This makes it a valuable tool in the synthesis of complex organic molecules.

Another application of N-trimethylsilylbenzamide is in the study of protein-ligand interactions. It can be used to modify small molecules and peptides, allowing them to bind to specific protein targets. This makes it a useful tool in drug discovery and development.

Mecanismo De Acción

N-trimethylsilylbenzamide works by reacting with carbonyl groups in organic molecules. The trimethylsilyl group is highly reactive and can form a stable covalent bond with the carbonyl group. This protects the carbonyl group from further reactions, allowing for selective deprotection under mild acid conditions.

Efectos Bioquímicos Y Fisiológicos

N-trimethylsilylbenzamide does not have any known biochemical or physiological effects. It is used solely as a reagent in scientific research applications and is not intended for use in humans or animals.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-trimethylsilylbenzamide is its high reactivity. It can be used to protect carbonyl groups in organic molecules, allowing for selective deprotection under mild acid conditions. This makes it a valuable tool in the synthesis of complex organic molecules.

However, there are also some limitations to the use of N-trimethylsilylbenzamide. It is highly reactive and can be difficult to handle, requiring careful handling and storage. It is also sensitive to moisture and air, which can cause it to degrade over time.

Direcciones Futuras

There are many potential future directions for the use of N-trimethylsilylbenzamide in scientific research. One area of interest is in the development of new drugs and therapies. N-trimethylsilylbenzamide can be used to modify small molecules and peptides, allowing them to bind to specific protein targets. This makes it a useful tool in drug discovery and development.

Another potential future direction is in the study of protein-ligand interactions. N-trimethylsilylbenzamide can be used to modify small molecules and peptides, allowing them to bind to specific protein targets. This makes it a useful tool in the study of protein structure and function.

Conclusion:

In conclusion, N-trimethylsilylbenzamide is a valuable tool in scientific research. It has many different applications, including as a reagent in organic chemistry reactions and in the study of protein-ligand interactions. Its high reactivity makes it a valuable tool in the synthesis of complex organic molecules. While there are some limitations to its use, there are also many potential future directions for its application in scientific research.

Propiedades

Número CAS |

1011-57-0 |

|---|---|

Nombre del producto |

N-trimethylsilylbenzamide |

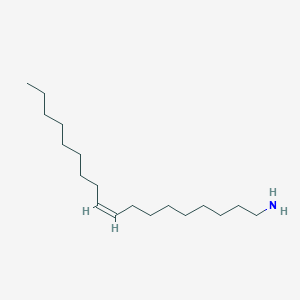

Fórmula molecular |

C10H15NOSi |

Peso molecular |

193.32 g/mol |

Nombre IUPAC |

N-trimethylsilylbenzamide |

InChI |

InChI=1S/C10H15NOSi/c1-13(2,3)11-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,11,12) |

Clave InChI |

BLUMSOONSFWPGU-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)NC(=O)C1=CC=CC=C1 |

SMILES canónico |

C[Si](C)(C)NC(=O)C1=CC=CC=C1 |

Sinónimos |

N-Trimethylsilylbenzamide |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.